

4'-Chloro-4-biphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Chloro-4-biphenylboronic acid

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Technical Guide: 4'-Chloro-4-biphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and a representative experimental protocol for **4'-Chloro-4-biphenylboronic acid**. This reagent is of significant interest in organic synthesis, particularly for the construction of complex biaryl scaffolds prevalent in pharmaceuticals and advanced materials.

Core Compound Data

4'-Chloro-4-biphenylboronic acid is a versatile boronic acid derivative utilized primarily in palladium-catalyzed cross-coupling reactions. Its molecular structure, featuring a chlorinated biphenyl backbone, makes it a valuable building block for introducing the 4-chlorobiphenyl moiety into a wide range of organic molecules.

A summary of its key quantitative properties is presented below.

Property	Value
Molecular Formula	C ₁₂ H ₁₀ BClO ₂ [1][2]
Molecular Weight	232.47 g/mol [1][2][3]
CAS Number	364044-44-0[1][2]
Appearance	White to off-white crystalline powder[2][3]
Purity	≥ 98% (HPLC)[2]
Melting Point	194 - 198 °C[3]
Synonyms	(4'-Chloro-[1,1'-biphenyl]-4-yl)boronic acid[2]

Experimental Protocols

The primary application of **4'-Chloro-4-biphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the biphenyl scaffold of the boronic acid and an aryl or vinyl halide/triflate. Below is a representative, detailed protocol for a typical Suzuki-Miyaura coupling reaction.

Reaction: Synthesis of a substituted quaterphenyl via Suzuki-Miyaura Coupling.

Materials:

- **4'-Chloro-4-biphenylboronic acid**
- Aryl Bromide (e.g., 4-bromo-N,N-dimethylaniline)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., 2M aqueous sodium carbonate solution [Na₂CO₃])
- Solvent (e.g., Toluene or a mixture of Toluene/Dioxane)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Standard laboratory glassware, including a round-bottom flask and condenser

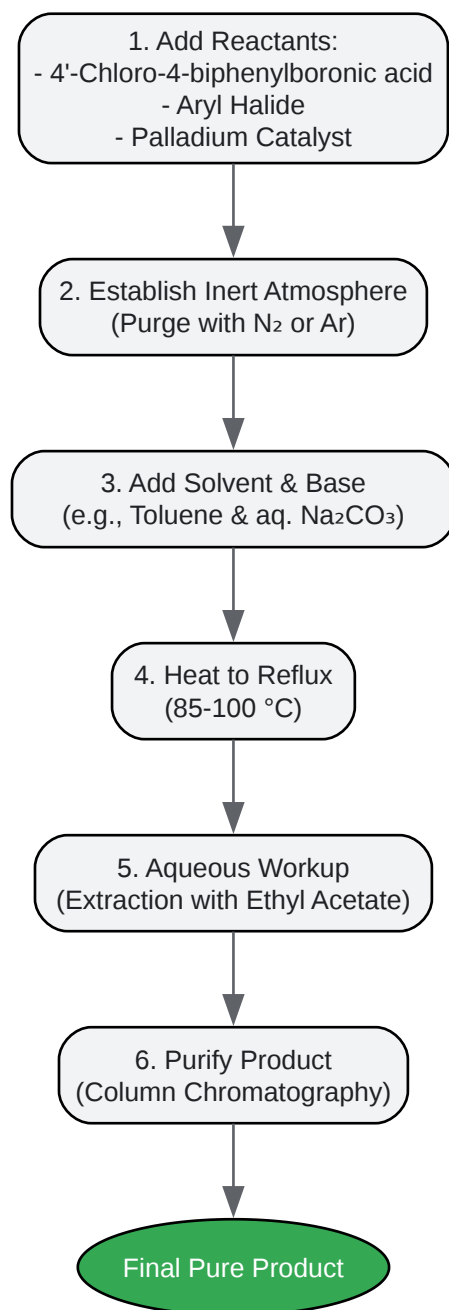
- Inert gas supply (Nitrogen or Argon)
- Magnetic stirrer and heating mantle
- Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4'-Chloro-4-biphenylboronic acid** (1.2 equivalents), the selected aryl bromide (1.0 equivalent), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 equivalents).
- **Inert Atmosphere:** Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure anaerobic conditions.
- **Solvent and Base Addition:** Under the inert atmosphere, add the solvent (e.g., Toluene) followed by the aqueous base (e.g., 2M Na_2CO_3 solution, 2.0 equivalents) via syringe.
- **Reaction:** Heat the reaction mixture to a reflux temperature (typically 85-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with water and brine (saturated aqueous NaCl solution). Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate), to yield the pure biaryl product.

Visualized Workflow and Mechanisms

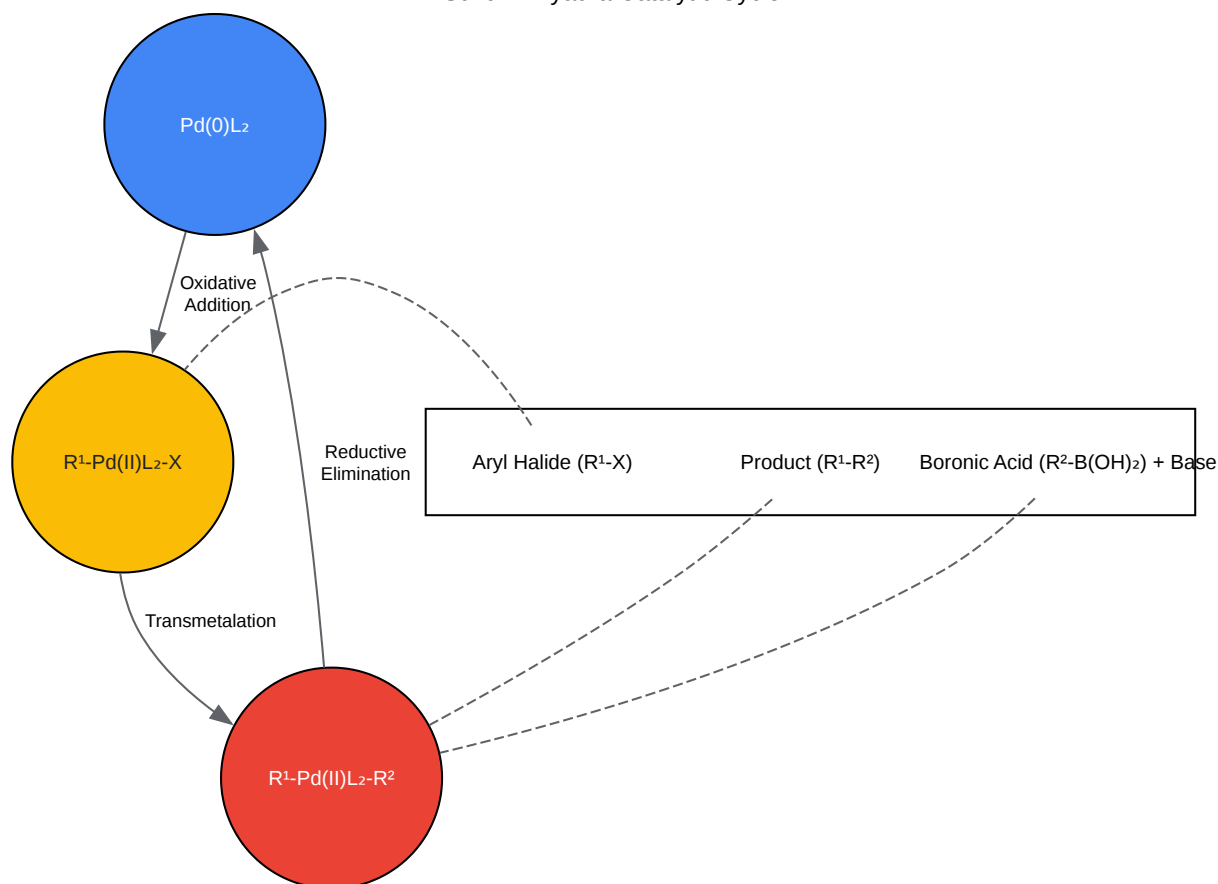
To further elucidate the process, the following diagrams illustrate the logical workflow of the experimental protocol and the underlying catalytic cycle of the Suzuki-Miyaura reaction.



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A high-level workflow for the Suzuki-Miyaura coupling experiment.

Suzuki-Miyaura Catalytic Cycle



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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [4'-Chloro-4-biphenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151694#4-chloro-4-biphenylboronic-acid-molecular-weight-and-formula]

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